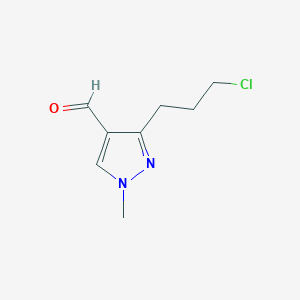
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one
Vue d'ensemble
Description
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one is a synthetic compound with a range of potential applications in scientific research. It is a member of the difluoromethyl ketones family, and its structure is similar to that of a ketone, with two fluorine atoms attached to the carbon atoms of the alkene. The compound has been studied for its unique properties, including its ability to react with other molecules in a variety of ways, and its potential to be used in a range of scientific experiments.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Compounds structurally related to (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one have been explored for their therapeutic potentials. For example, a study on the regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides from similar precursors demonstrated their efficacy in a pathological pain model in mice, indicating potential applications in pain management (Lobo et al., 2015). This suggests that derivatives of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one could be valuable in developing new analgesic drugs.
Imaging and Diagnostics
Fluorinated compounds, akin to (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one, have applications in diagnostic imaging. A study involving 3-substituted 1,5-diaryl-1H-1,2,4-triazoles, which are structurally related, demonstrated their use as prospective PET radioligands for imaging brain cyclooxygenase-1 (COX-1) (Shrestha et al., 2018). This indicates potential applications of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one in the development of novel imaging agents for neurological conditions.
Environmental Monitoring
Research on volatile compounds produced by insects, such as the identification of a pheromone component and a critical synergist for the invasive beetle Callidiellum rufipenne, highlights the environmental applications of fluoro- and methoxy-substituted compounds (Zou et al., 2015). Derivatives of (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one could be utilized in developing pheromone-based traps or monitoring systems for pest control.
Chemical Synthesis and Analysis
Studies on the identification and characterization of hydroxyhalobiphenyls and their methyl ethers by gas chromatography-mass spectrometry (GC-MS) provide insights into the analytical applications of fluoro- and methoxy-containing compounds (Tulp et al., 1977). This suggests that (3E)-1,1-Difluoro-4-methoxypent-3-en-2-one and its derivatives could be valuable in the development of new analytical methodologies or as standards in chemical analyses.
Propriétés
IUPAC Name |
(E)-1,1-difluoro-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-4(10-2)3-5(9)6(7)8/h3,6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCOBAYROZKKJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)F)/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1-Difluoro-4-methoxypent-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)





![5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B1460380.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1460384.png)

